molecular formula C15H13N3O4S B11107866 6-methyl-N-(naphthalen-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

6-methyl-N-(naphthalen-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B11107866
M. Wt: 331.3 g/mol
InChI Key: HFIOHTHBWFUSET-UHFFFAOYSA-N
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Description

6-METHYL-N-(2-NAPHTHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a naphthyl group, a sulfonamide group, and a tetrahydropyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-N-(2-NAPHTHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the condensation of a suitable β-keto ester with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.

    Introduction of the Naphthyl Group: The naphthyl group is introduced through a nucleophilic substitution reaction, where a naphthyl halide reacts with the pyrimidine derivative.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-N-(2-NAPHTHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Naphthyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of naphthyl-substituted pyrimidine derivatives.

Scientific Research Applications

6-METHYL-N-(2-NAPHTHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-METHYL-N-(2-NAPHTHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells.

    Molecular Pathways: It interferes with the folate pathway, leading to the inhibition of nucleotide synthesis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-N-(2-NAPHTHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE is unique due to its combined structural features of a naphthyl group, a sulfonamide group, and a tetrahydropyrimidine ring, which confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

6-methyl-N-naphthalen-2-yl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C15H13N3O4S/c1-9-13(14(19)17-15(20)16-9)23(21,22)18-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,18H,1H3,(H2,16,17,19,20)

InChI Key

HFIOHTHBWFUSET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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